Ethyl 5-amino-4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate
Description
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is a pyrazole-based compound characterized by a trifluoromethoxy-substituted phenyl group at position 1, a bromine atom at position 4, and an amino group at position 5 of the pyrazole ring. Its molecular formula is approximately C₁₂H₁₀BrF₃N₃O₃, with a molecular weight of ~356 g/mol (calculated from substituents). The trifluoromethoxy group contributes to lipophilicity and metabolic stability, while the bromine atom may facilitate further functionalization via cross-coupling reactions .
Properties
IUPAC Name |
ethyl 5-amino-4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrF3N3O3/c1-2-22-12(21)10-9(14)11(18)20(19-10)7-3-5-8(6-4-7)23-13(15,16)17/h3-6H,2,18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXXFTHNVUXNMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrF3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with a 1,3-diketone under acidic or basic conditions.
Introduction of the bromo substituent: Bromination of the pyrazole ring can be carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Attachment of the trifluoromethoxyphenyl group: This step involves a nucleophilic aromatic substitution reaction where a trifluoromethoxyphenyl halide reacts with the pyrazole intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques like crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate or nitric acid.
Reduction: The bromo substituent can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromo group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of dehalogenated products.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate is explored for its potential as a drug candidate due to its ability to interact with various biological targets. Its structural features enable it to exhibit:
- Antimicrobial Activity : Studies suggest that pyrazole derivatives can inhibit the growth of certain bacteria and fungi.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells through specific molecular pathways.
Organic Synthesis
The compound serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and cyclizations—makes it an essential intermediate in organic synthesis.
Agricultural Chemistry
Due to its structural characteristics, this compound has potential applications in agrochemicals, particularly as a pesticide or herbicide. Pyrazole derivatives are known for their efficacy in controlling pest populations, making them crucial in agricultural formulations.
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Mechanism of Action : The compound can bind to enzymes or receptors involved in critical biological processes, leading to modulation of their activity.
- Case Studies : Recent studies have demonstrated its potential in inhibiting specific cancer cell lines and bacterial strains, showcasing its versatility as a therapeutic agent.
Mechanism of Action
The mechanism of action of Ethyl 5-amino-4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The trifluoromethoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding with the target protein.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Pyrazole Derivatives
The compound’s structural uniqueness lies in its substitution pattern. Key comparisons include:
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-3-carboxylate (CAS: 1269294-14-5)
- Substituents : 2-bromophenyl at position 1 (vs. 4-(trifluoromethoxy)phenyl in the target compound).
- The absence of a trifluoromethoxy group decreases lipophilicity (predicted logP: ~2.5 vs. ~3.5 for the target compound) .
Ethyl 2-(4-((2-(4-(3-(3,4-dichlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10g)
- Substituents : Thiazole and piperazine moieties (vs. pyrazole core in the target compound).
- Impact :
Physicochemical and Electronic Properties
Electronic Effects
- Trifluoromethoxy Group : Strong electron-withdrawing effect (-I) deactivates the phenyl ring, reducing nucleophilic aromatic substitution (NAS) reactivity compared to methoxy or chloro substituents.
Crystallographic and Packing Analysis
- For example, the trifluoromethoxy group’s bulk may lead to distinct crystal packing vs. smaller substituents like chloro .
Hypothetical Data Table: Key Comparisons
Research Implications and Gaps
- Pharmaceutical Potential: The trifluoromethoxy group’s metabolic stability suggests utility in drug design, but direct bioactivity data is lacking in the provided evidence.
- Structural Studies : Further crystallographic analysis using SHELX/Mercury could elucidate packing interactions influenced by bromine and trifluoromethoxy groups .
- Synthetic Optimization : Comparative yield studies with analogs (e.g., 10g, 10h) are needed to assess the target compound’s scalability .
Biological Activity
Ethyl 5-amino-4-bromo-1-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxylate (CAS Number: 1186404-53-4) is a pyrazole derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and anti-inflammatory responses.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 378.14 g/mol. Its melting point ranges from 151°C to 152°C, indicating stability under standard laboratory conditions .
The biological activity of this compound is largely attributed to its interaction with various molecular targets:
- Anticancer Activity : The pyrazole scaffold has been linked to the inhibition of several cancer cell lines, including breast (MDA-MB-231), liver (HepG2), and colorectal cancers. The presence of electron-withdrawing groups, such as bromine and trifluoromethoxy, enhances its potency against these cell lines by affecting the compound's lipophilicity and ability to penetrate cellular membranes .
- Anti-inflammatory Effects : Similar compounds in the pyrazole class have demonstrated significant anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. This compound may exhibit selective inhibition of COX-2, contributing to its potential as an analgesic agent .
Antiproliferative Activity
In vitro studies have shown that derivatives of the pyrazole scaffold can inhibit the proliferation of various cancer cell types. For example, a study on related pyrazole compounds demonstrated effective cytotoxicity against lung and breast cancer cells with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | TBD |
| Related Pyrazole Compound | HepG2 | 12.5 |
| Related Pyrazole Compound | A549 (Lung Cancer) | 15.0 |
Anti-inflammatory Activity
The anti-inflammatory potential was assessed through various assays measuring COX enzyme inhibition. Compounds structurally similar to this compound showed significant inhibition rates:
| Compound | COX Inhibition (%) | IC50 (μM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (Celecoxib Analog) | 71% at 10 μM | 0.01 |
| Compound B (Indomethacin Analog) | 62% at 10 μM | 0.05 |
Case Studies
Several studies have explored the biological activity of pyrazole derivatives, including this compound:
- Anticancer Screening : A recent study highlighted the effectiveness of pyrazole derivatives against multiple cancer cell lines, emphasizing their potential as novel anticancer agents due to their ability to induce apoptosis and inhibit cell cycle progression .
- Inflammation Models : In vivo models demonstrated that certain pyrazole derivatives significantly reduced inflammation markers in animal models, suggesting their utility in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
